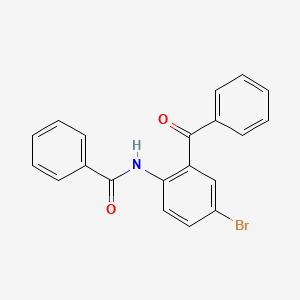

N-(2-benzoyl-4-bromophenyl)benzamide

Description

Properties

IUPAC Name |

N-(2-benzoyl-4-bromophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14BrNO2/c21-16-11-12-18(22-20(24)15-9-5-2-6-10-15)17(13-16)19(23)14-7-3-1-4-8-14/h1-13H,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFCSVJKNKWZTHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzoyl-4-bromophenyl)benzamide typically involves the condensation of 2-benzoyl-4-bromoaniline with benzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the reaction can be optimized by employing catalysts or alternative solvents to improve the reaction rate and selectivity.

Types of Reactions:

Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The benzoyl group can participate in oxidation-reduction reactions, leading to the formation of various derivatives.

Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

Substitution Products: Various substituted benzamides depending on the nucleophile used.

Oxidation Products: Carboxylic acids or ketones derived from the benzoyl group.

Reduction Products: Alcohols or amines derived from the reduction of the benzoyl group.

Scientific Research Applications

Anticancer Activity

Research indicates that N-(2-benzoyl-4-bromophenyl)benzamide exhibits potential anticancer properties. In vitro studies have shown its ability to inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated significant reductions in cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent.

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activities. Preliminary studies suggest it may possess activity against various pathogens, including drug-resistant bacteria. This property makes it a candidate for further exploration in the development of new antibacterial agents .

Inhibition Studies

The compound has been investigated for its potential as an enzyme inhibitor. Studies have shown that it might inhibit specific enzymes involved in cellular signaling pathways, which could be leveraged for therapeutic purposes .

Materials Science

In addition to its biological applications, this compound can serve as an intermediate in the synthesis of more complex materials. Its unique functional groups allow for modifications that can enhance material properties, making it valuable in the development of new polymers and nanomaterials.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

In a study involving various cancer cell lines, this compound was tested for its antiproliferative effects. Results indicated that treatment with this compound led to a significant reduction in cell viability at concentrations above 10 µM.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the compound's anti-inflammatory properties using an animal model. Treatment resulted in decreased levels of pro-inflammatory cytokines and reduced neutrophil infiltration into tissues, highlighting its therapeutic potential for inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-bromophenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The benzoyl and bromophenyl groups can facilitate binding to specific sites on the target molecules, influencing their function and activity.

Comparison with Similar Compounds

Table 1: Structural Parameters of Brominated Benzamide Derivatives

Conventional vs. Green Chemistry Approaches

The synthesis of benzamide derivatives often involves coupling acyl chlorides with anilines. For example, 4-bromo-N-(2-nitrophenyl)benzamide was synthesized via refluxing 4-bromobenzoyl chloride and 2-nitroaniline in acetonitrile (yield: 78%) . In contrast, 4-(benzyloxy)-N-(3-chloro-2-substitutedphenyl-4-oxoazetidin-1-yl)benzamide derivatives were synthesized using ultrasonic irradiation, reducing reaction time from 8–10 hours (conventional reflux) to 1–2 hours with improved yields (85–92% vs. 70–75%) .

Anticancer and Antimicrobial Potency

Benzamide derivatives with halogen and heterocyclic substituents exhibit significant bioactivity. For example:

- N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide demonstrated potent activity against cervical cancer cells (IC₅₀: 12 µM) .

- N-(2-amino-5-(1H-imidazol-2-yl)phenyl)benzamide showed superior HDAC2 inhibition (docking score: 83.7 kcal/mol) compared to reference drugs SAHA (42.5 kcal/mol) and MS-275 (40.4 kcal/mol) .

Physicochemical Properties

Solubility and Molecular Weight

Bromine and methoxy substituents influence lipophilicity and solubility. For instance:

Q & A

Basic: What are the established synthetic routes for N-(2-benzoyl-4-bromophenyl)benzamide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves a multi-step approach starting with the coupling of 2-benzoyl-4-bromoaniline with benzoyl chloride derivatives. Key steps include:

- Amide bond formation : Use of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C to minimize side reactions .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) to isolate the product.

- Optimization : Continuous flow reactors can enhance yield and purity by improving heat transfer and reaction homogeneity .

Basic: How is the crystal structure of this compound determined, and which software tools are recommended?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard.

- Data collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .

- Refinement : SHELXL (for small-molecule refinement) and SHELXS (for structure solution) are widely used. ORTEP-3 or WinGX can visualize thermal ellipsoids and hydrogen bonding networks .

- Validation : Check for R-factor convergence (< 5%) and validate geometry using PLATON .

Intermediate: What analytical techniques are critical for characterizing halogenated benzamide derivatives like this compound?

Answer:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine-induced deshielding at C-4) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ≈ 423.98 Da) .

- FT-IR : Detect amide C=O stretch (~1650 cm⁻¹) and aryl C-Br vibration (~560 cm⁻¹) .

Advanced: How can researchers resolve contradictions in spectroscopic data for brominated benzamides?

Answer:

- Case study : Discrepancies in ¹H NMR splitting patterns may arise from rotational isomerism. Use variable-temperature NMR to confirm dynamic behavior .

- X-ray vs. DFT : Compare experimental SC-XRD bond lengths (e.g., C-Br: ~1.89 Å) with DFT-calculated values (B3LYP/6-311G**) to validate structural hypotheses .

- Synchrotron validation : For ambiguous electron density maps, high-flux synchrotron radiation improves resolution .

Advanced: What strategies improve the solubility and bioavailability of halogenated benzamides in pharmacological studies?

Answer:

- Co-crystallization : Use co-formers like succinic acid to enhance aqueous solubility .

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) at the amide nitrogen .

- Nanoformulation : Encapsulate in PEGylated liposomes to improve plasma stability and tissue penetration .

Intermediate: How do steric and electronic effects influence substitution reactions at the bromophenyl moiety?

Answer:

- Steric hindrance : The 2-benzoyl group directs electrophilic substitution to the less hindered 5-position .

- Electronic effects : Bromine’s electron-withdrawing nature deactivates the ring, favoring SNAr reactions with strong nucleophiles (e.g., NaN₃ in DMF at 120°C) .

- Catalysis : Pd(PPh₃)₄ enables Suzuki-Miyaura coupling at the bromine site for biaryl derivatives .

Advanced: What computational methods predict the biological targets of this compound?

Answer:

- Molecular docking : Use AutoDock Vina to screen against HDACs (e.g., HDAC1 PDB: 4BKX). The benzoyl group may chelate Zn²⁺ in the active site .

- Pharmacophore modeling : Identify key features (e.g., hydrogen bond acceptors) using Schrödinger’s Phase .

- MD simulations : GROMACS can assess binding stability (RMSD < 2 Å over 100 ns) .

Intermediate: How are thermal stability and decomposition profiles analyzed for halogenated benzamides?

Answer:

- TGA-DSC : Heating at 10°C/min under N₂ reveals decomposition onset (~250°C). Char residue correlates with bromine content .

- Kissinger analysis : Calculate activation energy (Eₐ) from multiple heating rates to predict shelf life .

- GC-MS : Identify volatile decomposition products (e.g., HBr, CO₂) .

Basic: What safety protocols are essential when handling brominated benzamides?

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods for reactions releasing HBr gas .

- Waste disposal : Neutralize HBr with NaOH before aqueous disposal .

Advanced: How can isotopic labeling (e.g., ¹³C, ¹⁵N) aid in metabolic studies of this compound?

Answer:

- Synthesis : Incorporate ¹³C-benzoyl via Friedel-Crafts acylation with ¹³C-labeled benzoic anhydride .

- Tracing : Use LC-MS/MS to track metabolites (e.g., hydroxylated derivatives) in hepatic microsomes .

- Kinetic isotope effects : Compare kcat/Km for labeled vs. unlabeled substrates to elucidate rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.